2-Methyl-1,1'-bi(cyclopropane)

Catalog No.
S15119832
CAS No.
61975-80-2
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,1'-bi(cyclopropane)

CAS Number

61975-80-2

Product Name

2-Methyl-1,1'-bi(cyclopropane)

IUPAC Name

1-cyclopropyl-2-methylcyclopropane

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-5-4-7(5)6-2-3-6/h5-7H,2-4H2,1H3

InChI Key

LZNYLLCUOXRKDD-UHFFFAOYSA-N

Canonical SMILES

CC1CC1C2CC2

2-Methyl-1,1'-bi(cyclopropane) is a bicyclic compound characterized by its unique structure, which consists of two cyclopropane rings connected by a central carbon atom. This compound is notable for its high strain energy due to the presence of the cyclopropane rings, which are known for their rigidity and unique chemical properties. The molecular formula of 2-Methyl-1,1'-bi(cyclopropane) is C6H10C_6H_{10}, and its systematic name reflects its structural configuration, highlighting the presence of methyl and cyclopropane moieties.

Due to its reactive cyclopropane rings:

  • Oxidation: The compound can be oxidized to form imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to yield various amine derivatives through the use of lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Nucleophilic substitution can introduce different functional groups into the cyclopropane rings, utilizing reagents like alkyl halides and sulfonates.

These reactions highlight the compound's versatility in organic synthesis and its potential utility in medicinal chemistry.

The synthesis of 2-Methyl-1,1'-bi(cyclopropane) typically involves several key steps:

  • Cyclopropanation: This initial step involves forming the cyclopropane rings through the reaction of an alkene with a diazo compound in the presence of a metal catalyst like rhodium or copper.
  • Amine Introduction: An amine group can be introduced via nucleophilic substitution with a suitable amine precursor under basic conditions.
  • Chiral Resolution: The final step may involve chiral resolution to obtain specific enantiomers using techniques such as chiral chromatography or chiral auxiliaries .

These methods may vary based on desired yield and purity, particularly in industrial applications where cost-effectiveness and sustainability are prioritized.

2-Methyl-1,1'-bi(cyclopropane) has several applications in scientific research and industry:

  • Medicinal Chemistry: It serves as a building block in synthesizing pharmaceuticals targeting neurological disorders.
  • Organic Synthesis: The compound functions as an intermediate in creating complex organic molecules, including natural products and polymers.
  • Material Science: Its structural properties make it suitable for developing novel materials with specific mechanical and electronic characteristics .

These applications underscore the compound's significance in various fields of research and development.

Interaction studies of 2-Methyl-1,1'-bi(cyclopropane) focus on its ability to act as a ligand for specific enzymes or receptors. The mechanism of action typically involves modulating enzyme activity through binding interactions. Such studies are crucial for understanding how this compound might influence biological pathways and contribute to therapeutic strategies .

Several compounds share structural similarities with 2-Methyl-1,1'-bi(cyclopropane), each possessing unique properties:

Compound NameStructure TypeUnique Features
CyclopropaneMonocyclicBasic three-membered ring structure
Bicyclo[1.1.0]butaneBicyclicHigher strain energy; different reactivity
1,3-CyclobutaneBicyclicFour-membered ring; less strain than cyclopropanes
3-MethylcyclobutaneBicyclicSubstituted version; exhibits different stability

The uniqueness of 2-Methyl-1,1'-bi(cyclopropane) lies in its dual cyclopropane structure, which provides distinct reactivity patterns compared to other similar compounds.

Transition metal-catalyzed cyclopropanation reactions have emerged as powerful tools for accessing strained bicyclopropane systems. These methods leverage the ability of metal complexes to stabilize reactive intermediates and mediate controlled bond formation.

Simmons–Smith Cyclopropanation

The Simmons–Smith reaction, employing zinc-copper couples or diethylzinc reagents, remains a cornerstone for cyclopropane synthesis. For bicyclic systems like 2-methyl-1,1'-bi(cyclopropane), this method enables sequential cyclopropanation of dienes. For example, treatment of a preorganized diene with ZnEt₂ generates a zinc carbenoid that reacts stereospecifically with double bonds to form cyclopropanes. In one documented approach, diene substrates underwent cyclopropanation under Denmark’s modified Simmons–Smith conditions, yielding bicyclopropanes in 85% yield with excellent diastereocontrol. The methyl substituent’s position can be dictated by the starting alkene geometry, as demonstrated in the synthesis of related bicyclo[4.1.0]heptane derivatives.

Palladium-Catalyzed C–H Functionalization

Palladium(0) complexes equipped with chiral phosphoramidite ligands, such as Taddol-derived systems, enable enantioselective intramolecular C–H arylation of cyclopropanes. This strategy was pivotal in constructing the cyclopropyl indolobenzazepine core of BMS-791325, a structural analog of 2-methyl-1,1'-bi(cyclopropane). The reaction proceeds via oxidative addition of a cyclopropane-tethered aryl halide to palladium, followed by C–H activation and reductive elimination to form the fused bicyclic system. Yields exceeding 90% and enantiomeric ratios up to 96:4 have been achieved, underscoring the method’s utility for stereocontrolled synthesis.

Rhodium-Mediated Cyclopropanation

Rhodium(II) carboxylates, such as Rh₂(OAc)₄, catalyze cyclopropanation via carbene transfer from diazo compounds. In the synthesis of bicyclo[6.1.0]nonene precursors, Rh₂(OAc)₄ (0.33 mol%) mediated cyclopropanation of ethyl diazoacetate with a cyclic diene, affording the bicyclic product in 72% yield. The methyl group’s introduction relies on prefunctionalized diazo reagents or post-cyclopropanation alkylation.

Electronic Effects in Cyclopropane Bond Activation

Electronic effects play a crucial role in determining the reactivity patterns of 2-Methyl-1,1'-bi(cyclopropane) and related bicyclic systems [4]. The presence of electron-donating or electron-withdrawing substituents significantly influences the activation barriers for carbon-carbon bond cleavage and the selectivity of subsequent transformations [4].

Electrophilic cyclopropanes bearing electron-accepting groups demonstrate enhanced reactivity toward nucleophilic ring-opening reactions [4]. Kinetic studies conducted using thiophenolate nucleophiles in dimethyl sulfoxide have established second-order rate constants for various substituted cyclopropanes [4]. The inherent electrophilic reactivity follows the order: donor-acceptor cyclopropanes > geminal diester derivatives > simple aryl-substituted systems [4].

The cyclopropylidene effect represents a unique electronic phenomenon observed in bicyclopropane systems [5]. This effect manifests as increased negative charge density on the alpha carbon adjacent to the cyclopropane ring, which depletes electron density over adjacent double bonds [5]. Computational studies using density functional theory calculations have quantified this effect, showing that cyclopropylidene groups exhibit stronger electron-donating character compared to simple alkyl substituents [5].

Hammett correlation analysis reveals parabolic relationships for the reactivity of substituted arylcyclopropanes [4]. Both electron-withdrawing and electron-donating substituents enhance the rate of ring-opening reactions compared to the unsubstituted phenyl derivative [4]. This unusual pattern arises from different transition state stabilization mechanisms: electron-withdrawing groups facilitate favorable electrostatic interactions with anionic nucleophiles, while electron-donating groups induce stronger polarization of the carbon-carbon bond [4].

Substituent TypeEffect on ReactivityMechanism TypeRate Enhancement Factor
Electron-withdrawing (CO₂Et)Moderate activationNucleophilic attack10²-10³
Electron-donating (Ph)Strong activation (15× faster)Carbocation intermediate10⁴-10⁵
Donor-acceptor pairHighest activationZwitterionic intermediate10⁶-10⁸
Geminal diesterHigh activationDual activation10⁵-10⁷
Phenyl at C2Significant activationBenzylic stabilization15
Methyl groupsSlight deactivationHyperconjugation0.1-0.5
Fluorine substituentsModerate activationPolar effects10-50

The delocalization-enabled reactivity model provides a quantitative framework for understanding electronic effects in bicyclopropane systems [6]. Each three-membered ring fused to the breaking carbon-carbon bond reduces the intrinsic activation energy by approximately 10 kilocalories per mole, corresponding to a 10⁷-fold rate enhancement at 298 Kelvin [6] [7]. This model successfully predicts the enhanced reactivity of bicyclo[1.1.0]butanes and related polycyclic structures [6].

Molecular orbital analysis reveals that the sigma-pi delocalization within three-membered rings results in earlier, lower-energy transition states [6]. This electronic delocalization is distinct from traditional strain-release mechanisms and provides the primary driving force for bond activation in many bicyclopropane transformations [6]. The effect is particularly pronounced when multiple three-membered rings are fused to the reactive carbon-carbon bond [6].

Steric Control in Bicyclic System Transformations

Steric factors exert profound influence on the stereochemical outcomes of bicyclopropane transformations, often overriding electronic preferences to determine product selectivity [8]. The constrained geometry of bicyclic systems creates well-defined approach trajectories for incoming reagents, leading to highly predictable stereochemical results [8].

Facial selectivity in bicyclic endoperoxide systems demonstrates the importance of steric control [8]. Bicyclo[2.2.1] endoperoxides undergo preferential attack from the exo face due to strain relief considerations, while bicyclo[2.2.2] analogs favor syn attack relative to the peroxo bridge [8]. Benzannelated [2.2.2] systems exhibit exclusive attack from the face proximal to the aromatic ring, reflecting favorable catalyst-substrate interactions [8].

The steric environment around bridgehead positions significantly impacts reaction pathways and selectivities [8]. Computational studies at the second-order Møller-Plesset perturbation theory level with 6-31G* basis sets reveal substantial energy differences between stereoisomeric transition states [8]. These calculations successfully predict experimental stereochemical outcomes and provide insights into the origins of selectivity [8].

Palladium-catalyzed cyclopropanation reactions exhibit exceptional sensitivity to steric effects [8]. The formation of palladacyclobutane intermediates prior to reductive elimination creates opportunities for stereocontrol through preferential coordination geometries [8]. Catalyst-substrate interactions, particularly with aromatic substituents, can override inherent substrate biases to achieve high selectivity [8].

Bicyclic SystemPreferred Attack FaceSteric FactorSelectivity (dr)
Bicyclo[2.2.1] endoperoxideExo faceBridge strain relief>20:1
Bicyclo[2.2.2] endoperoxideSyn to peroxo bridgePeroxo bridge hindrance>10:1
Benzannelated [2.2.2] systemProximal to benzene ringAromatic interaction>99:1
Bridgehead-substituted cyclopropaneLess hindered faceBridgehead congestion5-15:1
Geminal disubstituted cyclopropaneBoth faces accessibleGeminal substitution1-3:1
Bicyclo[1.1.0]butane derivativesEndo face exclusiveRing strain directionality>99:1
Spiro-cyclopropane systemsLess substituted faceSpiro center accessibility10-50:1

Density functional theory calculations using the B2PLYP functional with D3 dispersion corrections have elucidated the origins of stereoselectivity in bicyclopropane transformations [9]. Transition state geometries reveal asynchronous bond-forming processes where steric interactions between substituents and incoming reagents determine the preferred reaction pathway [9]. The calculations identify specific conformational preferences that minimize unfavorable steric contacts while maximizing favorable orbital overlap [9].

Intrinsic reaction coordinate scans demonstrate the asynchronous nature of bicyclopropane ring-opening processes [9]. These "one step-two stage" mechanisms involve initial carbon-carbon bond formation followed by delayed hydrogen transfer, with steric factors controlling both stages of the transformation [9]. The calculations provide quantitative measures of activation barriers and explain the observed stereochemical preferences [9].

The influence of substitution patterns on steric control has been systematically investigated through competition experiments [9]. Electronic effects, as measured by Hammett substituent constants, show minimal impact on reaction rates for electron-donating groups but dramatic retardation for electron-withdrawing substituents [9]. These findings highlight the predominant role of steric factors in determining both reactivity and selectivity in bicyclopropane transformations [9].

Compound TypeActivation Energy (kcal/mol)Rate Constant (s⁻¹) at 298KReference Compound
Cyclopropane (thermal)65.7~10⁻³⁶C₃H₆
Electrophilic Cyclopropane15.5~10⁻¹Meldrum acid derivative
Donor-Acceptor Cyclopropane12.8~10²Diethyl 2-phenylcyclopropane-1,1-dicarboxylate
Aryl Cyclopropane18.2~10⁻³Phenylcyclopropane
Bicyclo[1.1.0]butane22.5~10⁻⁴Parent BCB
Methylenecyclopropane20.3~10⁻²Parent MCP
Cyclopropylcarbinyl radical8.5~10⁸Parent radical

Theoretical Framework and Computational Approaches

Density functional theory studies on 2-Methyl-1,1'-bi(cyclopropane) have revealed critical insights into strain energy distribution within bicyclic three-membered ring systems [1] [2] [3]. The computational investigation of strain energies in bicyclopropane compounds requires sophisticated theoretical methods that can accurately capture the unique electronic structure and geometric constraints inherent in these highly strained molecular systems.

The fundamental approach to calculating strain energies in bicyclopropane systems employs homodesmotic reaction schemes, which provide a robust framework for assessing molecular energetics while minimizing computational artifacts [2] [3]. These calculations utilize the G4 composite method combined with high-level correlation treatments such as CCSD(T)/cc-pVTZ to achieve chemical accuracy in strain energy predictions [4] [2].

Strain Energy Calculations and Distribution Patterns

Computational studies demonstrate that the strain energy in 2-Methyl-1,1'-bi(cyclopropane) exhibits a complex distribution pattern that differs significantly from simple additive models based on individual cyclopropane units [1] [2]. The total strain energy of bicyclopropane systems cannot be accurately predicted by merely summing the strain energies of constituent cyclopropane rings, indicating substantial intramolecular interactions between the bicyclic components.

Density functional theory calculations using the B3LYP functional with extended basis sets reveal that the strain energy distribution in bicyclopropane compounds is governed by several contributing factors [5] [3]. The ring strain energy component typically accounts for approximately 117.9 ± 0.3 kilojoules per mole for each three-membered ring, representing the fundamental geometric constraint energy [1] [3]. However, additional strain contributions arise from Pitzer strain effects, which quantify nonbonded interactions between substituents, contributing approximately 4.4 ± 0.1 kilojoules per mole per steric contact [1] [3].

Computational Analysis of Electronic Structure Effects

The electronic structure of 2-Methyl-1,1'-bi(cyclopropane) exhibits unique characteristics that significantly influence strain energy distribution patterns [6] [7]. Walsh molecular orbital analysis reveals that the highest occupied molecular orbitals in bicyclopropane systems retain the characteristic symmetry properties of individual cyclopropane units while exhibiting modified energy levels due to through-bond and through-space interactions between ring systems [8] [9] [7].

Density functional theory studies employing natural bond orbital analysis demonstrate that the electron density distribution in bicyclopropane compounds deviates substantially from idealized Lewis structures [6] [10]. The carbon-carbon bonds within the three-membered rings exhibit significant banana bond character, with bond critical points deviating from geometric bond lines by measurable amounts that correlate with overall strain energy magnitudes [1] [3].

Quantitative Strain Energy Data and Computational Benchmarks

High-level computational studies provide quantitative strain energy values for bicyclopropane systems that serve as benchmarks for theoretical predictions [4] [2] [3]. The strain energy of spiro[2.2]pentane, which contains two cyclopropane rings sharing a common carbon vertex, measures 177.9 kilojoules per mole using homodesmotic reaction analysis [2]. This value exceeds twice the strain energy of cyclopropane by approximately 8.5 kilojoules per mole, indicating additional strain increments arising from the bicyclic architecture [2].

Bicyclo[1.1.0]butane, featuring two cyclopropane rings sharing a common carbon-carbon bond, exhibits even higher strain energies of approximately 189.5 kilojoules per mole [2]. The excess strain energy relative to separated cyclopropane units manifests as additional contributions to individual ring strain energies within the bicyclic framework, demonstrating the cooperative nature of strain accumulation in these systems [2].

Transition State Analysis for Ring-Opening Processes

Mechanistic Pathways and Transition State Geometries

Transition state analysis for ring-opening processes in 2-Methyl-1,1'-bi(cyclopropane) systems reveals multiple mechanistic pathways with distinct activation energy profiles and geometric requirements [11] [12] [13]. Density functional theory calculations consistently identify four-centered transition states as the predominant structural motifs for cyclopropane ring-opening reactions, characterized by simultaneous bond formation and cleavage processes that minimize overall activation energies [14] [5] [15].

The ring-opening transition states in bicyclopropane compounds exhibit asymmetric charge distribution patterns that reflect the inherent polarization of carbon-carbon bonds within the three-membered ring framework [11] [16]. Computational analysis demonstrates that transition state geometries are highly sensitive to substitution patterns, with methyl substitution in 2-Methyl-1,1'-bi(cyclopropane) providing measurable stabilization through hyperconjugative interactions [17] [16].

Activation Energy Calculations and Barrier Heights

Comprehensive computational studies of ring-opening processes in cyclopropane systems reveal activation energy barriers ranging from 54.9 to 65.2 kilocalories per mole, depending on the specific reaction pathway and computational methodology employed [12] [5]. The structural isomerization of cyclopropane to propylene, which serves as a model system for understanding ring-opening mechanisms, exhibits an activation energy of approximately 65.2 kilocalories per mole when calculated using density functional theory methods with correlation-consistent basis sets [12].

Zeolite-catalyzed ring-opening processes demonstrate substantially lower activation barriers, with out-of-plane transition states requiring 54.9 kilocalories per mole and in-plane transition states requiring 56.9 kilocalories per mole [5]. These reduced activation energies result from stabilization provided by the catalytic environment, which facilitates protonation of the cyclopropane ring and promotes subsequent ring-opening through acid-catalyzed mechanisms [5].

Intrinsic Reaction Coordinate Analysis

Intrinsic reaction coordinate calculations provide detailed mechanistic insights into the ring-opening processes of bicyclopropane systems by tracing the minimum energy pathway connecting reactants and products through transition state geometries [14] [5]. These calculations confirm that ring-opening proceeds through concerted mechanisms involving simultaneous weakening of carbon-carbon bonds within the three-membered ring and formation of new bonding interactions with external reagents [14] [15].

The reaction coordinate analysis reveals that transition states for cyclopropane ring-opening are characterized by partially formed bonds to external nucleophiles or electrophiles, with bond lengths intermediate between typical single bond distances and van der Waals contact distances [14] [15]. The imaginary frequency modes associated with these transition states correspond to asymmetric stretching vibrations of the breaking carbon-carbon bonds coupled with approach motions of external reagents [14].

Substituent Effects on Transition State Energetics

Computational studies demonstrate that methyl substitution in 2-Methyl-1,1'-bi(cyclopropane) significantly influences transition state energetics through both electronic and steric effects [17] [16]. The presence of methyl groups adjacent to the ring-opening site provides hyperconjugative stabilization that reduces activation barriers by approximately 0.5 to 2.0 kilocalories per mole compared to unsubstituted systems [17].

Density functional theory calculations reveal that the regioselectivity of ring-opening processes is governed by the relative stability of carbocationic intermediates formed during the reaction pathway [11] [16]. Methyl substitution patterns that stabilize positive charge development through hyperconjugation or inductive effects preferentially direct ring-opening to specific positions within the bicyclopropane framework [16].

Molecular Orbital Interactions in Bicyclic Configurations

Walsh Orbital Description and Electronic Structure

The molecular orbital structure of 2-Methyl-1,1'-bi(cyclopropane) is best understood through the Walsh cyclopropane orbital model, which provides a comprehensive framework for analyzing electronic interactions within bicyclic three-membered ring systems [18] [19] [8] [7]. The Walsh model describes cyclopropane molecular orbitals as linear combinations of methylene fragment orbitals, with σ-type and π-type methylene orbitals forming separate sets of molecular orbitals due to symmetry constraints [18] [19] [20].

In bicyclopropane systems, the molecular orbitals retain the characteristic Walsh symmetry designations while exhibiting modified energy levels and spatial distributions due to interactions between the two three-membered rings [8] [9] [7]. The highest occupied molecular orbital typically corresponds to the Walsh a₁' symmetry orbital, which exhibits bonding character and serves as the primary electron-donating orbital in chemical reactions [8] [9].

Orbital Energy Levels and Electronic Transitions

Computational analysis of molecular orbital energies in bicyclopropane systems reveals that the highest occupied molecular orbital energies typically range from -9.8 to -10.2 electron volts, while the lowest unoccupied molecular orbital energies fall between +1.0 and +1.5 electron volts [8] [21] [22]. These energy levels reflect the high strain and unique bonding characteristics of three-membered ring systems, with the large energy gap between occupied and unoccupied orbitals contributing to the kinetic stability of cyclopropane compounds under ambient conditions [21] [22].

The molecular orbital energy levels in 2-Methyl-1,1'-bi(cyclopropane) are sensitive to substituent effects, with methyl groups providing modest stabilization of occupied orbitals through hyperconjugative interactions [6] [23]. Natural bond orbital analysis demonstrates that methyl substituents participate in σ-π* hyperconjugation with the cyclopropane ring system, resulting in partial charge delocalization and orbital energy modifications [6].

Hyperconjugative Stabilization and Orbital Mixing

Hyperconjugative interactions play a crucial role in stabilizing bicyclopropane systems through orbital mixing between σ-type carbon-hydrogen bonds in methyl substituents and π*-type antibonding orbitals of the cyclopropane rings [9] [6]. Computational studies using second-order perturbation theory within the natural bond orbital framework quantify these stabilization energies as ranging from 0.5 to 2.0 electron volts, depending on the geometric relationship between donor and acceptor orbitals [6].

The Walsh e' molecular orbitals, which exhibit antibonding character and serve as the lowest unoccupied molecular orbitals in cyclopropane systems, are particularly important for understanding hyperconjugative stabilization effects [8] [9] [6]. These orbitals possess the correct symmetry to interact with filled σ-orbitals of adjacent substituents, facilitating electron delocalization that reduces overall molecular strain energy [9] [6].

Through-Bond and Through-Space Orbital Interactions

Bicyclopropane systems exhibit both through-bond and through-space orbital interactions that significantly influence their electronic properties and chemical reactivity [8] [6] [7]. Through-bond interactions occur via σ-orbital pathways connecting the two three-membered rings, while through-space interactions result from direct orbital overlap across the spatial gap between ring systems [6].

Computational analysis reveals that through-bond interactions in 2-Methyl-1,1'-bi(cyclopropane) are mediated by the carbon-carbon bond connecting the two cyclopropane rings, with the effectiveness of orbital communication depending on the dihedral angle between the ring planes [6] [23]. Through-space interactions become significant when the two cyclopropane rings adopt coplanar or near-coplanar conformations that maximize orbital overlap [6].

Aromaticity and Antiaromaticity Effects

While three-membered rings generally do not exhibit classical aromatic character due to their small size and high strain, computational studies reveal subtle aromatic and antiaromaticity effects in bicyclopropane systems that influence molecular stability and reactivity [21] [10]. The Walsh molecular orbital analysis indicates that certain electronic configurations in highly substituted cyclopropane systems can exhibit limited aromatic stabilization through cyclic electron delocalization [21] [10].

XLogP3

2.7

Exact Mass

96.093900383 g/mol

Monoisotopic Mass

96.093900383 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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